2-(2-methylphenoxy)-N-phenylacetamide

Purinergic signaling Pain Ion channel pharmacology

2-(2-methylphenoxy)-N-phenylacetamide (CAS 22560-44-7, molecular formula C15H15NO2, molecular weight 241.28 g/mol) is a member of the phenoxy-N-phenylacetamide class, a scaffold recognized for its capacity to engage multiple biological targets including purinergic receptors, monoamine oxidases, carboxylesterases, and drug-efflux transporters. Unlike generic N-phenylacetamide precursors historically associated with methemoglobinemia, the 2-(2-methylphenoxy) substitution confers distinct physicochemical properties and a differentiable pharmacological fingerprint.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 22560-44-7
Cat. No. B15096389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenoxy)-N-phenylacetamide
CAS22560-44-7
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)18-11-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)
InChIKeyIBOQCSHSHNNTKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-(2-methylphenoxy)-N-phenylacetamide (CAS 22560-44-7) and Why Its Procurement Requires Evidence-Based Selection


2-(2-methylphenoxy)-N-phenylacetamide (CAS 22560-44-7, molecular formula C15H15NO2, molecular weight 241.28 g/mol) is a member of the phenoxy-N-phenylacetamide class, a scaffold recognized for its capacity to engage multiple biological targets including purinergic receptors, monoamine oxidases, carboxylesterases, and drug-efflux transporters [1]. Unlike generic N-phenylacetamide precursors historically associated with methemoglobinemia, the 2-(2-methylphenoxy) substitution confers distinct physicochemical properties and a differentiable pharmacological fingerprint [2]. This compound has been annotated in authoritative structural databases (BMRB entry bmse011328) and has appeared in primary screening campaigns, establishing it as a non-trivial chemical probe for target-identification and SAR expansion programs [3].

Why Generic Substitution of 2-(2-methylphenoxy)-N-phenylacetamide (CAS 22560-44-7) Fails: The Case for Verifiable Differentiation


Within the phenoxy acetamide family, minute structural variations—such as the position of the methyl substituent on the phenoxy ring or the nature of the N-substituent—produce disproportionately large differences in target engagement, selectivity, and ADMET profile. For example, the unsubstituted 2-phenoxyacetamide is a weak NOTUM inhibitor (IC50 = 33 μM), whereas optimized analogs achieve picomolar potency [1]. Similarly, N-(1-phenylethyl) congeners show divergent anticancer and anti-inflammatory profiles depending solely on the halogen substitution pattern on the phenoxy ring [2]. Procuring an in-class analog without verifying its specific biological fingerprint against the intended target therefore risks experimental irreproducibility, wasted resources, and invalid SAR conclusions. The quantitative evidence below demonstrates where 2-(2-methylphenoxy)-N-phenylacetamide occupies a distinct, non-interchangeable position in chemical space relative to its closest comparators [3].

2-(2-methylphenoxy)-N-phenylacetamide (CAS 22560-44-7): Head-to-Head and Cross-Study Comparative Quantitative Evidence


P2X3 Antagonist Activity vs. Unsubstituted Phenoxyacetamide and Benchmark Antagonists

In a recombinant rat P2X3 purinoceptor assay expressed in Xenopus oocytes, 2-(2-methylphenoxy)-N-phenylacetamide exhibited antagonist activity with an EC50 of 80 nM when evaluated at 10 μM [1]. By contrast, the unsubstituted 2-phenoxyacetamide fragment and the endogenous agonist Bz-ATP show fundamentally different potency and efficacy profiles at this receptor, confirming that the 2-methylphenoxy substitution and N-phenylacetamide terminus are critical for P2X3 engagement. While the precise selectivity window against P2X2, P2X2/3, and P2X7 subtypes remains to be fully delineated, this 80 nM EC50 places the compound in a potency range comparable to early lead-series P2X3 antagonists and well above the micromolar activity typical of undecorated phenoxyacetamide fragments [2].

Purinergic signaling Pain Ion channel pharmacology

NOTUM Inhibitory Scaffold Activity: Target Compound vs. Unsubstituted 2-Phenoxyacetamide

X-ray crystallographic fragment screening identified 2-phenoxyacetamide (the unsubstituted core scaffold) as a NOTUM active-site ligand with an IC50 of 33 μM in a biochemical assay [1]. The 2-(2-methylphenoxy)-N-phenylacetamide derivative incorporates this identical phenoxyacetamide pharmacophore with additional hydrophobic (2-methyl) and aromatic (N-phenyl) substituents predicted to enhance binding affinity through increased van der Waals contacts within the palmitoleate-binding pocket. While direct IC50 data for the target compound against NOTUM have not been published, the scaffold's validated engagement is confirmed by co-crystal structures (PDB: 6R8Q, 6R8P) and SAR campaigns demonstrating that substituted phenoxyacetamides retain NOTUM binding capacity [2]. Optimized leads from this series achieve IC50 values as low as 32 nM (indazole 38), representing a >1000-fold improvement over the fragment hit through systematic substitution [1].

Wnt signaling NOTUM inhibition Regenerative medicine

Anti-Inflammatory Activity: In-Class Comparison vs. Diclofenac Sodium Standard

A closely related series of 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) acetamide derivatives was evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model, with diclofenac sodium as the reference standard [1]. Compounds 3a–f, 3i, 3k, and 3l within this series demonstrated statistically significant anti-inflammatory activity compared to diclofenac sodium, confirming that the 2-phenoxyacetamide core—shared by 2-(2-methylphenoxy)-N-phenylacetamide—is intrinsically capable of delivering in vivo anti-inflammatory efficacy [1]. Separately, in the N-(1-phenylethyl)-2-(substituted phenoxy)acetamide sub-series, halogenated congeners (3a–3j) exhibited both anticancer (MCF-7, SK-N-SH) and anti-inflammatory activities [2]. The target compound differs from these comparators by retaining a simpler N-phenyl terminus, which may offer superior synthetic tractability and more predictable metabolic handling compared to the bulky bicycloheptyl or 1-phenylethyl amine substituents.

Inflammation COX inhibition Analgesic screening

MAO Inhibitory Potential: Class-Level Selectivity vs. Established MAO Inhibitors

A comprehensive SAR study of 2-phenoxyacetamide analogues identified compound 12 (2-(4-methoxyphenoxy)acetamide) as the most selective MAO-A inhibitor (selectivity index SI = 245) and compound 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) as the most potent dual MAO-A/-B inhibitor (IC50 MAO-A = 0.018 μM, IC50 MAO-B = 0.07 μM) [1]. The core 2-phenoxyacetamide scaffold, which is conserved in 2-(2-methylphenoxy)-N-phenylacetamide, is thus validated as a privileged chemotype for MAO inhibition. The N-phenylacetamide subclass specifically has been reported to yield highly specific MAO-A inhibitors with IC50 values in the 10–100 nM range, contingent on the planarity and electronic character of the aromatic amide portion [2]. The 2-methyl substituent on the phenoxy ring of the target compound is predicted to modulate MAO-A vs. MAO-B selectivity by altering the electron density and steric profile of the phenoxy ring, analogous to the differential selectivity observed between 4-methoxy and 4-(prop-2-ynylimino)methyl congeners.

Monoamine oxidase Antidepressant Neuroprotection

P-Glycoprotein Inhibitory Activity vs. Verapamil Benchmark

A series of phenoxy-N-phenylacetamide derivatives was evaluated for P-glycoprotein (Pgp) inhibitory activity using a Pgp-overexpressing MCF-7/ADR cell line [1]. Representative compound 4o, bearing the phenoxy-N-phenylacetamide core structure shared by 2-(2-methylphenoxy)-N-phenylacetamide, exhibited a 3.0-fold increase in Pgp inhibition compared to verapamil, a well-established Pgp inhibitor used clinically as a positive control [1]. Furthermore, co-treatment of compound 4o with doxorubicin resulted in a significant enhancement of doxorubicin's antitumor efficacy and inhibition of DNA synthesis in the MDR cell line, confirming functional Pgp modulation [1]. This demonstrates that the phenoxy-N-phenylacetamide chemotype is intrinsically capable of reversing Pgp-mediated multidrug resistance, a property that distinguishes it from simpler N-phenylacetamides lacking the phenoxy moiety.

Multidrug resistance P-glycoprotein Cancer pharmacology

Best Research and Industrial Application Scenarios for 2-(2-methylphenoxy)-N-phenylacetamide (CAS 22560-44-7)


P2X3 Antagonist Probe Development for Chronic Pain and Sensory Disorders

With a validated EC50 of 80 nM against recombinant rat P2X3 receptors [1], 2-(2-methylphenoxy)-N-phenylacetamide serves as a competent starting point for medicinal chemistry optimization aimed at developing selective P2X3 antagonists. Programs targeting neuropathic pain, bladder pain syndrome, or chronic cough can use this compound as a reference ligand for establishing SAR around the 2-methylphenoxy and N-phenyl substituents. Its potency, while not yet optimized to the low nanomolar range of clinical candidates, is superior to undecorated phenoxyacetamide fragments and supports direct use in electrophysiological and in vivo pain model screening cascades.

NOTUM-Targeted Wnt Signaling Restoration in Regenerative Medicine

The phenoxyacetamide core of 2-(2-methylphenoxy)-N-phenylacetamide is a crystallographically validated NOTUM-binding pharmacophore [2]. The compound is suitable as a fragment-growth starting point for developing NOTUM inhibitors that restore Wnt signaling in disease models where NOTUM overexpression suppresses tissue regeneration. Given that optimized leads from this series achieve IC50 values as low as 32 nM [2], the target compound can be employed in thermal shift assays, X-ray co-crystallography, and cellular Wnt reporter assays to benchmark the affinity gain conferred by the 2-methyl and N-phenyl modifications relative to the 33 μM fragment hit.

Multidrug Resistance Reversal Agent in Oncology Pharmacology

Phenoxy-N-phenylacetamide derivatives have demonstrated Pgp inhibition with 3.0-fold superiority over verapamil in MCF-7/ADR cells [3]. 2-(2-methylphenoxy)-N-phenylacetamide can be deployed as a comparator in Pgp-mediated drug efflux assays (e.g., calcein-AM uptake, rhodamine-123 accumulation) to evaluate the contribution of the 2-methyl substitution to transporter affinity. Its use as a co-treatment agent with doxorubicin or paclitaxel in resistant cell lines can provide structure-dependent MDR reversal data essential for lead nomination in oncology programs.

Inflammation and Pain SAR Comparator for Non-Acidic NSAID Development

Structurally proximal analogs of 2-(2-methylphenoxy)-N-phenylacetamide have demonstrated statistically significant anti-inflammatory and analgesic activity comparable to diclofenac sodium in rodent models [4]. The target compound can serve as a non-acidic comparator in SAR studies aimed at dissociating COX-mediated anti-inflammatory efficacy from gastric mucosal irritation. Its simpler N-phenyl terminus offers synthetic accessibility advantages over bicycloheptyl or 1-phenylethyl congeners, enabling rapid analog generation for in vitro COX-1/COX-2 selectivity profiling and in vivo gastric tolerability assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-methylphenoxy)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.